molecular formula C11H10BrF3OS B14050517 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14050517
M. Wt: 327.16 g/mol
InChI Key: BTRFVQOOPYCLQO-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating reagents under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

  • 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Comparison:

    Structural Differences: The position of the bromomethyl and trifluoromethylthio groups on the phenyl ring varies among these compounds.

    Chemical Properties: These structural differences can influence the reactivity, solubility, and stability of the compounds.

    Applications: While all these compounds may have similar applications, the specific positioning of functional groups can affect their efficacy and suitability for particular uses.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-8(16)10-7(6-12)4-3-5-9(10)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

BTRFVQOOPYCLQO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)CBr

Origin of Product

United States

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